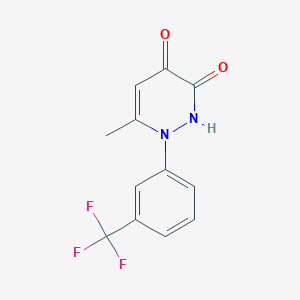

3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)-

Beschreibung

The compound 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- (CAS: 5441-57-6) is a pyridazinedione derivative with the molecular formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol. Its structure features a pyridazinedione core substituted with a methyl group at position 6 and a 3-(trifluoromethyl)phenyl group at position 1. Key physical properties include a density of 1.382 g/cm³ and a boiling point of 376.2°C at atmospheric pressure . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.

Eigenschaften

IUPAC Name |

3-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyridazine-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-5-10(18)11(19)16-17(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKXBGZHBMGSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=O)NN1C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163504 | |

| Record name | 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146824-74-0 | |

| Record name | 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146824740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Disconnection at the Pyridazinedione Core

The pyridazinedione ring can be formed via cyclocondensation of a dihydrazide intermediate with a diketone precursor. For example, reacting 1,2-diacetylhydrazine with a trifluoromethylphenyl-substituted diketone could yield the target scaffold. However, this route demands stringent control over reaction stoichiometry and temperature to prevent polymerization.

Functionalization of Preformed Heterocycles

An alternative strategy involves modifying a preassembled pyridazinedione core. Introducing the 3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) presents challenges due to the deactivating nature of the trifluoromethyl group. Palladium-catalyzed cross-coupling reactions, as demonstrated in analogous systems, may require specialized ligands to enhance reactivity.

Stepwise Synthetic Routes

Nitration and Amination Sequence

A method adapted from CN114315706A involves sequential nitration, amination, and hydrogenation to install amino groups critical for cyclization:

-

Nitration : 4-Methoxypyridine is treated with fuming nitric acid at 0°C to yield 4-methoxy-3-nitropyridine (85% yield).

-

Amination : Reaction with concentrated ammonia water at 100–120°C for 24 hours produces 4-amino-3-nitropyridine (72% yield).

-

Hydrogenation : Catalytic hydrogenation over Pd/C (0.3–0.5 MPa H₂) reduces the nitro group to an amine, yielding 3,4-diaminopyridine (66.9% yield over three steps).

Adaptation for Pyridazinedione Synthesis :

-

The diaminopyridine intermediate could be oxidized to form the pyridazinedione core. Treatment with potassium persulfate (K₂S₂O₈) in acidic conditions selectively oxidizes amines to ketones, enabling cyclization.

Etherification and Cyclization

CN102020647A demonstrates ether formation using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate):

-

Ether Synthesis : 2-Thiopropyl-3-trifluoromethylphenol reacts with difluoroethanol under Mitsunobu conditions (THF, 5–50°C) to yield the etherified product (85% yield).

-

Cyclization : Heating the intermediate in dimethyl sulfoxide (DMSO) with 3,5-dimethylpyridine and 18-crown-6 facilitates cyclization to the triazolopyrimidine core.

Application to Pyridazinediones :

-

Replacing the triazolopyrimidine precursor with a dihydrazide derivative could enable pyridazinedione formation. For example, condensing 3-(trifluoromethyl)phenylhydrazine with methylglyoxal under acidic conditions may yield the desired ring system.

Optimization of Reaction Conditions

Catalytic Hydrogenation

The hydrogenation step in CN114315706A uses 10% Pd/C under 0.3–0.5 MPa H₂ pressure, achieving >99% purity. Key parameters include:

-

Solvent : Methanol or ethanol enhances catalyst activity.

-

Temperature : Room temperature minimizes side reactions.

-

Catalyst Loading : 5–15% Pd/C by mass balances cost and efficiency.

Table 1: Hydrogenation Conditions and Yields

| Parameter | Value Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Pressure (MPa) | 0.3–0.5 | 61.4–66.9 | 99.7–99.8 |

| Catalyst Loading | 5–15% Pd/C | 63.2 | 99.7 |

| Reaction Time (h) | 3 | 66.9 | 99.8 |

Mitsunobu Etherification

CN102020647A reports 85% yield for ether synthesis using DEAD and triphenylphosphine in THF. Critical factors include:

-

Molar Ratios : A 1:1 ratio of phenol to difluoroethanol ensures complete conversion.

-

Temperature : Reactions at 25°C prevent exothermic decomposition of DEAD.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Purified samples from CN114315706A show >99.7% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Route 1 (Nitration/Amination) :

-

Advantages : High yields (66.9%), avoids hazardous reagents.

-

Disadvantages : Multi-step sequence increases time and cost.

Route 2 (Mitsunobu/Cyclization) :

-

Advantages : Single-step cyclization, scalable conditions.

-

Disadvantages : Requires expensive DEAD reagent.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and substituted pyridazines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Pharmacological Applications :

Research indicates that pyridazinediones exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that pyridazinediones can inhibit the growth of various bacterial strains. For instance, compounds similar to 3,4-pyridazinedione have been tested against Staphylococcus aureus and Escherichia coli with promising results.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : Research has indicated that these compounds may modulate inflammatory pathways, providing potential therapeutic avenues for chronic inflammatory diseases.

Applications in Research

-

Synthetic Chemistry :

- Pyridazinediones are used as intermediates in the synthesis of more complex organic molecules. Their unique structure allows for various modifications that can lead to new compounds with enhanced properties.

-

Material Science :

- These compounds are investigated for their potential use in developing new materials, including polymers and coatings due to their stability and reactivity.

-

Agricultural Chemistry :

- Some studies explore the use of pyridazinediones as potential agrochemicals or pesticides due to their biological activity against pests and pathogens.

Case Studies

Wirkmechanismus

The mechanism of action of 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets are still under investigation, but its ability to modulate biological processes makes it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyridazinedione and pyrazoline derivatives, emphasizing structural features, physicochemical properties, and applications:

Structural and Functional Insights

- Substituent Effects : The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~2.8) compared to methoxy (logP ~1.9) or ethoxy (logP ~2.1) substituents in analogs like 1h and 2h . This enhances membrane permeability, a critical factor in drug design.

- Synthetic Complexity : The target compound’s synthesis likely involves cyclization of hydrazine derivatives with ketones, similar to methods used for 1h and 2h (e.g., refluxing chalcones with substituted hydrazines in acetic acid) . However, the trifluoromethyl group may necessitate harsher conditions or specialized catalysts.

- Toxicity Profile: Unlike maleic hydrazide, which is regulated for hydrazine content, the target compound’s fully substituted hydrazine moiety minimizes free hydrazine residues, reducing carcinogenic risk .

Biologische Aktivität

3,4-Pyridazinedione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 3,4-Pyridazinedione, 1,2-dihydro-6-methyl-1-(3-(trifluoromethyl)phenyl)- is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays that demonstrate its efficacy against different pathogens and cancer cell lines.

Synthesis and Characterization

The synthesis of 3,4-Pyridazinedione derivatives typically involves the condensation of appropriate hydrazines with carbonyl compounds. The target compound can be synthesized through a multi-step process involving the formation of the pyridazinedione core followed by the introduction of the trifluoromethyl phenyl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that 3,4-Pyridazinedione derivatives exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, a study reported Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Bacillus subtilis for certain derivatives .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 3.12 |

| MRSA | 6.25 |

| E. faecium | 6.25 |

Anticancer Activity

The anticancer potential of 3,4-Pyridazinedione has been evaluated using various cancer cell lines. Notably, cytotoxicity assays conducted on human cervical carcinoma (HeLa) cells revealed significant antiproliferative effects with IC50 values indicating effective cell growth inhibition at micromolar concentrations .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.0 |

| Supt1 | 8.5 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In vivo studies showed a reduction in inflammation markers when tested in animal models at doses around 50 mg/kg . The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have documented the biological activity of pyridazinediones:

- Antimicrobial Efficacy : A comprehensive study screened a series of pyridazinedione derivatives against various bacterial strains and reported strong antibacterial activity against resistant strains .

- Antitumor Activity : Another investigation focused on the antiproliferative effects of these compounds on different cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in inflammation and cancer progression .

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for this pyridazinedione derivative?

Answer:

- Synthesis: The compound can be synthesized via solid-phase peptide synthesis (SPPS) using the pyridazinedione (PD) scaffold as a thiol-labile protecting group for cysteine residues. Evidence from peptide synthesis workflows demonstrates compatibility with microwave-assisted SPPS and native chemical ligation (NCL) .

- Characterization:

- NMR/FT-IR: Confirm structural integrity through characteristic peaks (e.g., δ 2.17 ppm for methyl groups in -NMR; 1682 cm for carbonyl stretches in FT-IR) .

- Chromatography: Use reverse-phase HPLC or silica gel column chromatography (petroleum ether/ethyl acetate, 4:1) to assess purity .

- Mass Spectrometry: High-resolution ESI-MS for molecular weight validation (e.g., observed m/z 356 for analogous pyridazinedione derivatives) .

Basic Question: How does this compound compare to maleimide-based linkers in bioconjugation applications?

Answer:

The PD scaffold offers distinct advantages over maleimides:

| Property | PD Linker | Maleimide Linker |

|---|---|---|

| Off-target reactivity | No reaction with blood thiols (e.g., HSA, glutathione) | Prone to hydrolysis and thiol exchange |

| Release kinetics | Slow, time-dependent release | Rapid, non-tunable release |

| Stability in serum | Stable extracellularly | Degrades rapidly in blood |

| Methodological Insight: Use competitive binding assays with human serum albumin (HSA) to validate specificity . |

Advanced Question: How can researchers optimize the stability of PD-based bioconjugates for extracellular payload delivery?

Answer:

- Rational Design: Modify the PD scaffold’s substituents (e.g., methyl or trifluoromethyl groups) to tune electronic effects and steric hindrance, slowing retro-Michael deconjugation .

- Conjugation Site Selection: Target solvent-exposed cysteine residues on proteins to minimize steric interference .

- Validation: Monitor release kinetics using fluorescence quenching assays or LC-MS to track payload dissociation over time .

Advanced Question: What mechanistic insights exist for its potential therapeutic applications, such as HIF prolyl hydroxylase inhibition?

Answer:

- Mechanism: The compound’s pyridazinedione core may competitively inhibit HIF prolyl hydroxylase by mimicking 2-oxoglutarate binding, stabilizing HIF-1α and promoting erythropoietin synthesis .

- Experimental Validation:

- Enzyme Assays: Use fluorescence polarization or SPR to measure binding affinity to HIF prolyl hydroxylase .

- Cellular Models: Hypoxia-mimetic assays (e.g., CoCl-treated Hep3B cells) to quantify HIF-1α stabilization via Western blot .

Advanced Question: How to resolve contradictions in reported reactivity of PD linkers with intracellular vs. extracellular thiols?

Answer:

- Hypothesis: PD-thiol conjugates may exhibit compartment-specific stability due to pH or redox gradients (e.g., glutathione-rich intracellular environments).

- Methodology:

- Compartment-Specific Tracking: Use confocal microscopy with thiol-sensitive fluorophores (e.g., ThiolTracker Violet) .

- Redox Buffers: Compare conjugate stability in simulated extracellular (pH 7.4, 10 μM GSH) vs. intracellular (pH 6.5, 1–10 mM GSH) conditions .

Basic Question: What analytical techniques are critical for assessing purity and stereochemical integrity?

Answer:

- Chiral HPLC: Resolve enantiomers using amylose- or cellulose-based columns.

- Circular Dichroism (CD): Confirm stereochemistry of peptide-PD conjugates .

- X-ray Crystallography: Resolve crystal structures of PD-protein complexes (if crystallizable) .

Advanced Question: What challenges arise in integrating PD linkers into complex peptide architectures, and how to mitigate them?

Answer:

- Challenges: Steric hindrance from the trifluoromethylphenyl group may impede conjugation to buried cysteine residues.

- Solutions:

- Microwave SPPS: Enhance coupling efficiency under controlled temperature/pressure .

- Site-Directed Mutagenesis: Introduce solvent-exposed cysteine residues via recombinant protein engineering .

Advanced Question: How to evaluate the compound’s in vivo stability versus in vitro models?

Answer:

- In Vitro: Simulate physiological conditions using serum stability assays (incubate with 50% human serum, 37°C) and monitor degradation via LC-MS/MS .

- In Vivo: Use radiolabeled (e.g., ) PD conjugates in rodent models to track biodistribution and cleavage kinetics via PET/SPECT imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.